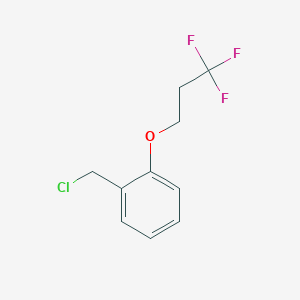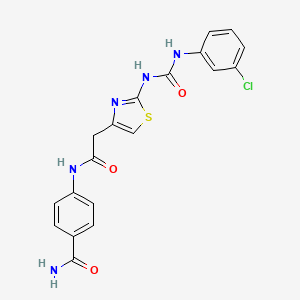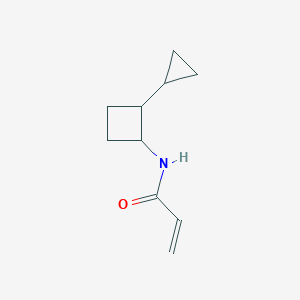![molecular formula C25H21F2N5O2S B2667493 5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-83-2](/img/structure/B2667493.png)
5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” is a complex organic compound that belongs to the class of triazolothiazoles. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure with multiple functional groups, including fluorophenyl, piperazine, furan, triazole, and thiazole moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Introduction of the thiazole ring: This step may involve the reaction of triazole intermediates with thioamides or related compounds.
Attachment of the fluorophenyl groups: This can be done through nucleophilic aromatic substitution reactions.
Incorporation of the piperazine moiety: This step may involve the reaction of piperazine derivatives with suitable electrophiles.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazole rings.
Reduction: Reduction reactions may target the triazole and thiazole rings.
Substitution: The fluorophenyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to create new molecules with enhanced properties.
Study of reaction mechanisms: The compound can be used to investigate the mechanisms of various organic reactions.
Biology
Biological activity screening: The compound may be tested for its potential as an antimicrobial, antiviral, or anticancer agent.
Enzyme inhibition studies: Researchers may explore its ability to inhibit specific enzymes.
Medicine
Drug development: The compound may serve as a lead compound for developing new pharmaceuticals.
Pharmacokinetic studies: Researchers may study its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may be explored for its potential as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of “5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” would depend on its specific biological target. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, interfering with their function.
Comparación Con Compuestos Similares
Similar Compounds
Triazolothiazoles: Other compounds in this class may have similar structures but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups may share some chemical properties.
Piperazine derivatives: Other piperazine-containing compounds may have similar biological activities.
Uniqueness
The uniqueness of “5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N5O2S/c26-16-7-9-17(10-8-16)30-11-13-31(14-12-30)21(18-4-1-2-5-19(18)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXOOGZNCIIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2667412.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)
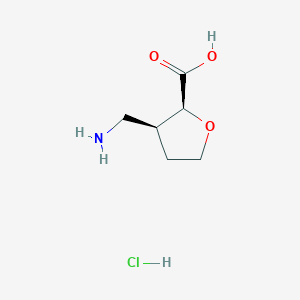
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![7-Fluoro-3-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2667420.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)
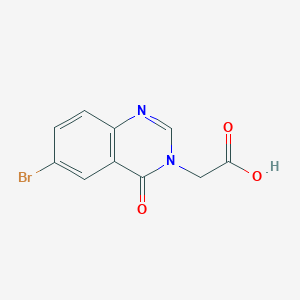
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)
![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
